molecular formula C18H28O2 B029873 3,17-Dihydroxy-5-estrene CAS No. 4993-32-2

3,17-Dihydroxy-5-estrene

Cat. No. B029873
CAS RN: 4993-32-2
M. Wt: 276.4 g/mol
InChI Key: IBHQSODTBQCZDA-MACGOEAWSA-N
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Description

3,17-Dihydroxy-5-estrene is a chemical compound with the molecular formula C18H28O2 . It is a type of chemical entity .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, an artificial biosynthetic pathway was developed in E. coli that yields 4-hydroxystyrene, 3,4-dihydroxystyrene and 4-hydroxy-3-methoxystyrene from simple carbon sources . Another study developed a method for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1, 3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of 3,17-Dihydroxy-5-estrene can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Another method involves using a structure analysis tool for rapid and automated solution of small molecule structures .


Chemical Reactions Analysis

The chemical reactions involving 3,17-Dihydroxy-5-estrene can be analyzed using various methods. For instance, quantitative chemical analysis methods involving the separation of an analyte from a sample by a physical or chemical process and subsequent mass measurements of the analyte, reaction product, and/or sample can be used . Another approach involves the synthesis of target molecules through retrosynthetic analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,17-Dihydroxy-5-estrene can be analyzed using various methods. For instance, familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . Another approach involves molecular dynamics investigation, Hirshfeld surface analysis, and molecular docking studies by quantum chemical evaluation .

Safety And Hazards

The safety data sheets for 3,17-Dihydroxy-5-estrene suggest using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fire-fighting measures . More detailed information may be available on specific safety data sheets .

Future Directions

One study discusses the efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria . This suggests potential future directions for the use of 3,17-Dihydroxy-5-estrene in similar processes.

properties

IUPAC Name

(3S,8R,9S,13S,14S,17S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHQSODTBQCZDA-MACGOEAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC[C@@H](C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311177
Record name 5(10)-Estren-3.beta.,17.beta.-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,17-Dihydroxy-5-estrene

CAS RN

4993-32-2, 96744-97-7
Record name Estr-5(10)-ene-3β,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4993-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estr-5(10)-ene-3,17-beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004993322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,17-Dihydroxy-5-estrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096744977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5(10)-Estren-3.beta.,17.beta.-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,17-DIHYDROXY-5-ESTRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4287V1Q45G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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